molecular formula C9H9N3O2 B1355465 Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate CAS No. 65364-63-8

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

Cat. No. B1355465
CAS RN: 65364-63-8
M. Wt: 191.19 g/mol
InChI Key: CGJJSVUMDOTFHU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of pyrimidine derivatives, which include Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be influenced by various factors, including the choice of starting materials and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at room temperature . The compound’s InChI code is CGJJSVUMDOTFHU-UHFFFAOYSA-N .

Scientific Research Applications

New Routes to Heterocycles

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been utilized in the synthesis of novel heterocycles such as 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines, highlighting its versatility as a building block in organic synthesis (Elnagdi et al., 1988).

Anomalous Cyclization

The compound has been involved in anomalous cyclization reactions leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, indicating its reactivity and potential in creating novel chemical structures (Erkin & Krutikov, 2007).

Synthesis of Chromone Derivatives

Research has shown the use of ethyl 2-cyano-2-(pyrimidin-2-yl)acetate in reactions with 3-cyanochromones, leading to the synthesis of various chromone derivatives, which are important in medicinal chemistry (Sosnovskikh et al., 2010).

Formation of Heterocyclic Enaminonitriles

The compound has been used in the formation of heterocyclic enaminonitriles, which further react to produce various acetic acid derivatives, expanding the chemical diversity obtainable from this precursor (Hachiyama et al., 1983).

Pyrrole Derivative Synthesis

It has been applied in the synthesis of pyrrole derivatives, demonstrating its role in building complex and biologically significant molecules (Dawadi & Lugtenburg, 2011).

Creation of Cycloheptapyrrolopyrimidinones

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been involved in reactions to create 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, illustrating its use in generating polycyclic compounds (Abe, 1987).

properties

IUPAC Name

ethyl 2-cyano-2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJSVUMDOTFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556853
Record name Ethyl cyano(pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

CAS RN

65364-63-8
Record name Ethyl cyano(pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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